2-Acetylpyridine

Beschreibung

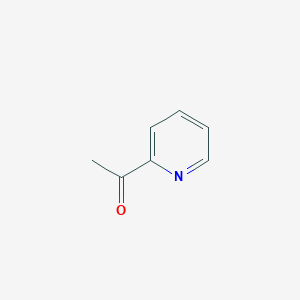

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKVQEKCUACUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024409 | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

189.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether and acids, Soluble (in ethanol) | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.077-1.084 | |

| Record name | 2-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.37 [mmHg] | |

| Record name | 2-Acetylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19509 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-62-9, 30440-88-1 | |

| Record name | 2-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylpyridine (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030440881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Pyridyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Acetylpyridine

Advanced Synthetic Pathways to 2-Acetylpyridine Derivatives

Deprotonation Strategies (e.g., NaH vs. NaOH/KOH)

The deprotonation of the methyl group of this compound is a key step in the synthesis of its various derivatives. The choice of base is critical and significantly influences the reaction outcome. Strong bases like sodium hydride (NaH) and sodium hydroxide (B78521)/potassium hydroxide (NaOH/KOH) are commonly employed, each presenting distinct advantages and disadvantages.

Sodium hydride is a powerful, non-nucleophilic base that effectively deprotonates the α-carbon of the acetyl group to form an enolate. scielo.brreddit.com This strategy is often preferred to minimize side reactions. scielo.brscielo.br For instance, using NaH as a base in the presence of a phase transfer catalyst allows for facile substitution on the methyl group of this compound with both alkyl and aryl halides, without the formation of ether byproducts. scielo.brscielo.br The reaction proceeds through the abstraction of a proton to form a radical intermediate, which then reacts with an alkyl or aryl halide. scielo.br

In contrast, the use of stronger nucleophilic bases like NaOH or KOH can lead to undesired side products. scielo.brscielo.br When this compound is treated with an excess of an aryl halide, such as benzyl (B1604629) bromide, in the presence of NaOH or KOH, an ether is unexpectedly formed as the major product, similar to a Williamson's ether synthesis. scielo.brscielo.br This occurs because the aryl halide can react with the hydroxide ions to form an alcohol, which then participates in the etherification reaction.

Alkylation and Arylation Reactions of this compound

Alkylation and arylation at the α-position of the acetyl group are important transformations of this compound, leading to a diverse range of derivatives. These reactions typically proceed via the enolate intermediate generated by deprotonation.

Successful alkylation and arylation have been achieved by treating this compound with a base followed by the addition of an appropriate alkyl or aryl halide. scielo.brscielo.br The use of sodium hydride (NaH) as a base is particularly effective in this context, as it promotes the formation of the desired substituted products while avoiding the formation of ether byproducts that can occur with NaOH or KOH. scielo.brscielo.br For example, the reaction of this compound with two equivalents of an alkyl or aryl halide in the presence of NaH and a phase transfer catalyst like 18-Crown-6-ether yields a variety of substituted derivatives in good quantities. scielo.brscielo.br

A notable example of a non-catalytic alkylation involves the reaction of a substituted this compound with diisopropylzinc. mdpi.com This reaction proceeds under mild conditions and provides a good yield of the alkylated alcohol product, expanding the scope of alkylation reactions for this class of compounds. mdpi.com Additionally, palladium-catalyzed arylation of the pyridine (B92270) ring itself has been explored, demonstrating the versatility of this compound in C-H activation reactions. nih.gov

Condensation Reactions Involving this compound

This compound readily undergoes condensation reactions, particularly the Claisen-Schmidt condensation, with various aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. uobaghdad.edu.iqresearchgate.netjournalwjarr.com These reactions are typically base-catalyzed, with dilute ethanolic potassium hydroxide or sodium carbonate being common catalysts. uobaghdad.edu.iqbeilstein-archives.org The reaction involves the deprotonation of the methyl group of this compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325).

The reaction conditions can significantly influence the outcome. For instance, the condensation of this compound with benzaldehydes can lead to not only the expected chalcones but also novel cyclohexanol (B46403) products resulting from 3:2 condensation ratios. rsc.orgrsc.org In some cases, a "domino" reaction can occur, initiated by a Michael addition, which leads to the formation of substituted cyclohexanol derivatives. beilstein-archives.orgresearchgate.netbeilstein-archives.org The use of microwave irradiation has been shown to be an efficient, cost-effective, and environmentally friendly method for promoting these condensation reactions, often leading to higher yields and shorter reaction times. journalwjarr.combeilstein-archives.org

Synthesis of Schiff Bases Derived from this compound

Schiff bases, or imines, are a significant class of compounds synthesized from the condensation reaction of this compound with primary amines. mdpi.comjapsonline.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acetyl group, followed by the elimination of a water molecule to form the characteristic C=N double bond. tandfonline.com

A variety of amines have been successfully condensed with this compound to yield a wide range of Schiff base ligands. These include substituted anilines, diamines, and other heterocyclic amines. mdpi.comjapsonline.com The synthesis is often carried out by refluxing equimolar amounts of this compound and the respective amine in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. nih.gov These Schiff bases are important in coordination chemistry as they can act as ligands, forming stable complexes with various metal ions. mdpi.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net The resulting metal complexes have been a subject of interest due to their potential biological activities. mdpi.comresearchgate.net

Synthesis of Thiosemicarbazones Derived from this compound

Thiosemicarbazones are another important class of derivatives synthesized from this compound. They are formed through the condensation reaction between this compound and a thiosemicarbazide (B42300). ajol.infoprepchem.comniscpr.res.in The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of glacial acetic acid. ajol.infoprepchem.com

The general synthetic route involves the nucleophilic attack of the primary amine group of the thiosemicarbazide on the carbonyl carbon of this compound, followed by dehydration. ajol.infoniscpr.res.in A variety of substituted thiosemicarbazides can be used, leading to a diverse library of thiosemicarbazone derivatives. niscpr.res.indtic.milrsc.orgresearchgate.net These compounds are of significant interest due to their ability to act as chelating agents for metal ions and their wide range of biological activities. ajol.infoniscpr.res.inmdpi.comuky.eduresearchgate.net The synthesis of metal complexes of these thiosemicarbazones has also been extensively studied. ajol.infoniscpr.res.inmdpi.comnih.gov A more general route to some derivatives involves the reaction of this compound with methyl hydrazinecarbodithioate, followed by displacement of the S-methyl group with an amine. nih.gov

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidative and reductive transformations, targeting either the acetyl group or the pyridine ring.

Oxidation: The oxidation of 2-ethylpyridine (B127773) is a common method for the preparation of this compound itself. google.comnih.gov Oxidizing agents such as tert-butyl hydroperoxide or tert-butyl nitrite (B80452) have been used for this purpose. google.comgoogle.com Another approach involves the N-oxidation of the pyridine ring followed by further functionalization. ijsrr.org

Reduction: The carbonyl group of this compound can be selectively reduced to a hydroxyl group. Enantioselective reduction has been achieved using rat liver supernatant, where the reduction of the carbonyl group predominates over N-oxidation. nih.gov The azomethine bond in this compound thiosemicarbazones can also be reduced, for instance, using sodium borohydride, to yield the corresponding thiosemicarbazides. nih.gov Electrochemical methods have also been explored for the asymmetric reduction of this compound. beilstein-journals.org Furthermore, the reduction of ruthenium(III) complexes containing this compound has been studied, demonstrating the redox activity of these coordination compounds. unesp.br

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is diverse, allowing for the synthesis of a wide range of complex molecules. Understanding the underlying mechanisms of these transformations is crucial for designing new synthetic routes and applications.

The synthesis of derivatives from this compound often proceeds through well-established yet complex reaction pathways. A prominent mechanism is the "domino" reaction, which commences with a Claisen-Schmidt condensation between this compound and an aldehyde, such as 2-formylpyridine, to yield 1,3-bis(pyridin-2-yl)prop-2-en-1-one, an azachalcone. ichem.mdresearchgate.net This is followed by a rapid Michael addition of a carbanion from a second molecule of this compound to the azachalcone's conjugated double bond, forming a 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione intermediate. ichem.mdresearchgate.net This diketone is a key branching point for further transformations. ichem.md

Another significant pathway is the Kröhnke synthesis for preparing furanyl-substituted terpyridines. This sequence starts with a base-mediated aldol-condensation between this compound and a furanyl aldehyde to produce an α,β-unsaturated ketone. beilstein-journals.org A subsequent Michael addition with a pyridinium (B92312) salt affords a 1,5-diketo-derivative, which undergoes in-situ ring closure with an ammonia (B1221849) source to yield the final terpyridine. beilstein-journals.org

A more direct derivatization involves the substitution on the acetyl group's methyl moiety. This is achieved by deprotonating the this compound with a strong base like sodium hydride (NaH) in the presence of a phase transfer catalyst, which minimizes side reactions. scielo.brscielo.br The resulting carbanion is then treated with alkyl or aryl halides to generate a variety of substituted derivatives. scielo.brscielo.br

Furthermore, synergistic catalysis offers a sophisticated mechanism for derivative synthesis. In this approach, a metal Lewis acid activates the this compound, facilitating its coordination as a bidentate ligand and the generation of a corresponding enolate. soton.ac.uk Concurrently, a chiral secondary amine organocatalyst activates an enal to form an iminium ion, which then reacts with the enolate to create a new carbon-carbon bond. soton.ac.uk

The formation of metal complexes with this compound and its derivatives can involve crucial electron transfer steps. In the reaction of this compound thiosemicarbazone derivatives with cobalt(III) complexes, a proposed mechanism suggests that an outer-sphere electron transfer initiates the process. uky.edu The thiosemicarbazone ligand is believed to reduce the cobalt(III) center to the more labile cobalt(II) oxidation state. uky.edu This reduction facilitates rapid ligand substitution, followed by chelation of the new tridentate ligands and subsequent re-oxidation of the metal center back to cobalt(III) to form the final, stable product. uky.edu

Spectroscopic studies provide further evidence of electron transfer phenomena. Ruthenium(II) complexes with this compound exhibit intense absorption bands assigned as metal-to-ligand charge transfer (MLCT) transitions. unesp.br Upon oxidation of the Ru(II) center, these absorption bands are bleached, and they are restored upon subsequent reduction, confirming the charge transfer nature of the electronic process. unesp.br Similarly, studies on iron(II) complexes of this compound thiosemicarbazone have identified ligand-to-metal charge transfer (LMCT) transitions, where electron density moves from a sulfur-based orbital on the ligand to a metal-centered orbital. scielo.br The energy of this transition is sensitive to the protonation state of the ligand, with the deprotonated thiolate form being a stronger donor, resulting in a lower energy charge transfer band. scielo.br

In photochemical reactions, this compound can react with electron-rich silyl (B83357) ketene (B1206846) acetals via a pathway initiated by a single electron transfer (SET) from the ketene acetal (B89532) to the excited state of the acetylpyridine. acs.org This process leads to the formation of β-hydroxyester derivatives. acs.org

This compound is a valuable building block in cascade reactions, where multiple bonds are formed in a single operation, leading to complex cyclic structures. These reactions are highly efficient and atom-economical.

A notable example is the "domino" condensation that occurs under strongly basic conditions. beilstein-archives.org Following the formation of the 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione intermediate via Claisen-Schmidt condensation and Michael addition, this diketone can participate in two subsequent reaction types. ichem.md In one path, it is attacked by the carbanion of another this compound molecule, which is followed by an intramolecular cyclization to form a substituted cyclohexanol derivative. ichem.mdresearchgate.net In a second path, the diketone itself adds to the double bond of an azachalcone, also leading to a cyclized product. ichem.mdresearchgate.net

A powerful synergistic catalytic system enables a Michael-Michael-aldol cascade reaction. This process combines a metal Lewis acid with a secondary amine organocatalyst. soton.ac.uk The reaction begins with a Michael addition between the metal-activated this compound enolate and the amine-activated enal. soton.ac.uk The resulting adduct then reacts with a second molecule of the enal in another Michael addition, followed by a 6-exo-trig intramolecular aldol (B89426) cyclization and subsequent dehydration to afford highly functionalized chiral cyclohexene (B86901) derivatives with three new stereocenters. soton.ac.uk This cascade is the first of its kind reported for acetyl azaarenes in a double synergistic fashion. soton.ac.uk

Catalytic Synthesis Approaches utilizing this compound

The unique structure of this compound makes it a versatile substrate and ligand in various catalytic transformations. Modern synthetic methods increasingly rely on catalysis to achieve high efficiency, selectivity, and sustainability.

Both organocatalysis and metal catalysis have been successfully applied to transformations involving this compound, often providing access to chiral molecules and complex scaffolds.

An example of organocatalysis is the Michael addition of this compound to isatylidene malononitriles, which is efficiently catalyzed by the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This reaction furnishes a variety of 3,3'-disubstituted oxindole (B195798) derivatives in good yields. researchgate.net

Metal-catalyzed reductions of this compound are also prominent. Asymmetric transfer hydrogenation can be achieved using transition metal catalysts based on rhodium and ruthenium to produce enantiomerically enriched alcohols. diva-portal.org

A synergistic approach that merges metal catalysis and organocatalysis has proven highly effective. In the reaction of this compound with α,β-unsaturated aldehydes, a combination of a metal Lewis acid (e.g., Zn(acac)₂ or In(OAc)₃) and a chiral secondary organocatalyst work in concert. soton.ac.uk The metal activates the this compound, while the amine activates the aldehyde, enabling a cascade reaction that produces chiral cyclohexenes with excellent diastereoselectivity and enantioselectivity (97 to >99% ee). soton.ac.uk

Table 1: Synergistic Catalysis for the Synthesis of Chiral Cyclohexene Derivatives This table showcases the results of the synergistic reaction between this compound and various enals, highlighting the effectiveness of combining metal and organocatalysts.

| Enals Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Cinnamaldehyde | 3a | 85 | 6.5:1 | >99 | soton.ac.uk |

| 4-Methoxycinnamaldehyde | 3b | 80 | 7:1 | >99 | soton.ac.uk |

| 4-Chlorocinnamaldehyde | 3d | 82 | 8:1 | >99 | soton.ac.uk |

| 2-Naphthaldehyde | 3i | 75 | 20:1 | >99 | soton.ac.uk |

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable catalytic methods for reactions involving this compound. These approaches focus on using eco-friendly, recyclable catalysts and minimizing waste.

A notable innovation is the creation of a chitosan (B1678972) pyridyl imine palladium (CPIP) complex. chemicalpapers.comx-mol.net This catalyst is derived from chitosan, a biodegradable polymer, and this compound, making it an economic and environmentally friendly option. chemicalpapers.com The CPIP complex has demonstrated excellent activity as a green catalyst in Suzuki–Miyaura and Heck cross-coupling reactions, eliminating the need for toxic phosphine (B1218219) ligands, and is also effective in the reduction of nitrobenzene (B124822) to aniline. chemicalpapers.comx-mol.net

Another sustainable approach utilizes a recyclable, two-dimensional graphene oxide-supported copper nanocatalyst. nih.gov This material effectively catalyzes the transannulation reaction between this compound and benzyl amine. The catalyst can be recovered by centrifugation and reused multiple times, demonstrating its robustness. nih.gov

Efforts to reduce solvent use also contribute to greener chemistry. The crossed-aldol condensation of this compound with aromatic aldehydes has been successfully carried out using a silica-supported Preyssler heteropolyacids catalyst under solvent-free reflux conditions. researchgate.net Similarly, adaptations to the classic Kröhnke synthesis have been proposed to reduce the amount of solvent required, making the procedure more environmentally friendly. beilstein-journals.org

Nanocatalyst Applications in this compound Reactions

The field of nanocatalysis offers significant advantages for organic synthesis, including high efficiency, selectivity, and sustainability. nih.govthermsr.com Nanocatalysts, with their large surface area-to-volume ratio and unique electronic properties, have been increasingly employed in reactions involving this compound to facilitate the synthesis of complex heterocyclic compounds. nih.govthermsr.com These catalysts often exhibit enhanced activity and can be easily separated and reused, aligning with the principles of green chemistry. nih.govrsc.org

A notable application of nanocatalysts is in the synthesis of biologically important imidazo[1,5-a]pyridine (B1214698) derivatives. One study demonstrated the use of a graphene oxide-supported copper nanocatalyst (Cu@AA@APTES@GO) for the transannulation of this compound with benzylamine. nih.gov The nanocatalyst was synthesized by immobilizing 4-aminoantipyrine (B1666024) on amine-functionalized graphene oxide, followed by metallation with copper acetate (B1210297). nih.gov This heterogeneous catalyst proved effective in promoting the C(sp3)–H bond activation and amination required for the formation of the imidazo[1,5-a]pyridine core. nih.gov

The optimization of the reaction conditions highlighted the crucial role of the nanocatalyst. In the absence of the Cu@AA@APTES@GO catalyst, no significant product formation was observed. nih.gov The study systematically evaluated various parameters, including the catalyst type, solvent, temperature, and catalyst amount, to maximize the reaction yield.

Table 1: Optimization of Reaction Conditions for Transannulation of this compound nih.gov

| Parameter | Variation | Result (Conversion %) |

|---|---|---|

| Catalyst | No Catalyst | No appreciable product |

| Cu@AA@APTES@GO | Highest conversion | |

| Temperature | 60 °C | 35% |

| 80 °C | Optimized temperature | |

| Room Temperature | No desired product |

| Solvent | Acetonitrile | Favorable |

Reaction conditions: this compound (0.10 mmol), benzyl amine (0.10 mmol), solvent (2 mL), catalyst (15 mg), 10 h. nih.gov

The reusability of the nanocatalyst is a key advantage. The Cu@AA@APTES@GO catalyst could be recovered by simple centrifugation and reused for multiple cycles without a significant loss in its catalytic activity, demonstrating its potential for practical applications. nih.gov

Another significant application of nanocatalysts in reactions involving this compound is the synthesis of terpyridines. A study reported the use of a retrievable magnetic nanocatalyst, Fe3O4@O2PO2(CH2)2NH3+CF3CO2−, for the multi-component reaction between this compound, an aryl aldehyde, and ammonium (B1175870) acetate. rsc.orgrsc.org This solvent-free reaction, conducted under conventional heating, yielded terpyridines in acceptable yields and with short reaction times. rsc.orgrsc.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, simplifying the work-up procedure and enabling its reuse. rsc.orgrsc.org

The synthesis of various pyridine derivatives has also been achieved using magnetic nanocatalysts. researchgate.netorgchemres.org For instance, a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, was used for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. orgchemres.org While this specific example does not directly use this compound as a reactant, it highlights the versatility of nanocatalysts in pyridine chemistry. The development of nanocatalysts often involves functionalizing a core material, such as silica-coated magnetite nanoparticles, with a ligand that can then be metallated. acs.org For example, this compound itself has been used to create ligands for such catalysts. acs.org

The research into nanocatalyst applications in reactions with this compound is part of a broader trend in organic synthesis. The development of novel nanocatalysts, including those based on metal-organic frameworks and supported ionic liquids, continues to provide new and efficient pathways for the synthesis of valuable organic molecules. researchgate.netresearchgate.net These advancements are crucial for developing more environmentally friendly and economically viable chemical processes. thermsr.com

Coordination Chemistry of 2 Acetylpyridine and Its Ligands

Synthesis and Characterization of 2-Acetylpyridine Metal Complexes

The synthesis of metal complexes involving this compound-derived ligands is typically achieved through the condensation reaction of this compound with various amines, hydrazides, or thiosemicarbazides to form a Schiff base ligand. japsonline.comunam.edu.na This is often followed by the direct reaction of the isolated ligand with a metal salt in a suitable solvent, such as ethanol. unam.edu.naunam.edu.na In some cases, the complexes are prepared in situ, where the metal ion is added to the reaction mixture of this compound and the amine component without prior isolation of the ligand. japsonline.com

Characterization of these complexes is performed using a suite of analytical techniques. Elemental analysis (C, H, N), infrared (IR) spectroscopy, and UV-Visible spectroscopy are fundamental methods used to confirm the composition and coordination of the ligand to the metal center. researchgate.netchemijournal.com Molar conductivity measurements help in determining the electrolytic nature of the complexes. ajol.infowisdomlib.org Further characterization often involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and magnetic susceptibility measurements to provide deeper insights into the structure and electronic properties of the complexes. researchgate.netrsc.orgtandfonline.com

Ligand Coordination Modes (e.g., Tridentate, Bidentate)

This compound itself can act as a bidentate ligand. However, its true versatility is showcased when it is converted into more complex Schiff base ligands. These ligands demonstrate a variety of coordination modes, most commonly bidentate and tridentate.

Tridentate Coordination: This is the most prevalent coordination mode for Schiff bases derived from this compound. For instance, ligands formed from the condensation of this compound with hydrazides or thiosemicarbazones typically coordinate to a metal center in a tridentate fashion. tandfonline.com Coordination usually occurs through the pyridine (B92270) nitrogen, the azomethine nitrogen (C=N), and a third donor atom, which can be an oxygen or sulfur atom from the hydrazide or thiosemicarbazone moiety. ajol.infoacs.orgias.ac.in This N,N,O or N,N,S donor set allows the ligand to form stable five- and six-membered chelate rings with the metal ion. researchgate.net For example, this compound N(4)-phenylthiosemicarbazone acts as a tridentate NNS ligand in its gallium(III) and indium(III) complexes. rsc.org Similarly, Schiff bases derived from this compound and amino acids like methionine have been shown to act as tridentate ONN donors. researchgate.net

Bidentate Coordination: In some instances, these versatile ligands can adopt a bidentate coordination mode. An unusual case was observed in a rhenium(I) complex where 2-pyridine formamide (B127407) thiosemicarbazone, a potentially tridentate ligand, acted as a neutral N,N donor, leaving the sulfur atom uncoordinated. acs.org

Other Coordination Modes: More complex behaviors have also been documented. One study reported a unique binuclear copper(II) complex where three ligands of this compound N(4)-phenylthiosemicarbazone were present. scispace.com Two ligands coordinated in the expected tridentate manner, while the third acted as a tetradentate bridging ligand, linking the two copper centers via its sulfur atom. scispace.com

Transition Metal Complexes

A vast number of transition metal complexes with this compound-based ligands have been synthesized and studied. These include complexes with manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.nettandfonline.comias.ac.in The synthesis generally involves reacting the Schiff base ligand with a corresponding metal halide or acetate (B1210297) salt. japsonline.comias.ac.in

The resulting complexes exhibit various geometries, which are influenced by the metal ion, the specific ligand structure, and the reaction conditions. Octahedral geometries are common, particularly when two tridentate ligands coordinate to a single metal center, as seen in many manganese(II) and nickel(II) complexes. researchgate.netresearchgate.net For example, [Mn(L)₂] and [Ni(L)₂], where HL is this compound N(4)-cyclohexylthiosemicarbazone, both feature an octahedral coordination environment with the metal ion bonded to two tridentate ligands. researchgate.net

Other geometries, such as square planar, square pyramidal, and tetrahedral, are also observed. researchgate.netchemijournal.comrsc.org For instance, a zinc(II) complex with a Schiff base derived from methionine was found to have a tetrahedral geometry with a 1:1 metal-to-ligand ratio, while other metals with the same ligand formed 1:2 octahedral complexes. researchgate.net A binuclear copper(II) complex displayed both square planar and octahedral geometries for the two different copper centers within the same molecule. rsc.orgscispace.com

| Metal Ion | Ligand (Derived from this compound and...) | Resulting Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Mn(II) | N(4)-cyclohexylthiosemicarbazone | [Mn(L)₂] | Octahedral | researchgate.net |

| Ni(II) | N(4)-cyclohexylthiosemicarbazone | [Ni(L)₂] | Octahedral | researchgate.net |

| Co(II) | 3,5-dimethylindole-2-carbohydrazide | [Co(L)₂]·(H₂O)n | Octahedral | tandfonline.com |

| Cu(II) | N(4)-phenylthiosemicarbazone | [Cu₂(L)₃]ClO₄ | Square Planar & Octahedral | rsc.org |

| Zn(II) | Methionine | [Zn(L)Cl(H₂O)] | Tetrahedral | researchgate.net |

| Co(III) | 4-methyl-3-thiosemicarbazone | [Co(L)₂]⁺ | Octahedral (N₂S) | uky.edutandfonline.com |

Lanthanide Complexes

The coordination chemistry of this compound derivatives extends to lanthanide elements. Complexes with lanthanum(III), cerium(III), praseodymium(III), neodymium(III), samarium(III), gadolinium(III), terbium(III), and dysprosium(III) have been synthesized. ajol.infomdpi.comniscpr.res.in The synthesis often involves refluxing the appropriate lanthanide chloride or nitrate (B79036) salt with the Schiff base ligand in an ethanolic solution. ajol.infoniscpr.res.in

In these complexes, the ligands typically act as neutral or anionic tridentate donors. ajol.infowisdomlib.org For example, this compound isonicotinoyl hydrazone (APINH) and this compound nicotinoylhydrazone (APNH) have been shown to coordinate as neutral tridentate ligands through the pyridine nitrogen, azomethine nitrogen, and amido-oxygen atoms. ajol.infowisdomlib.org The general formula for such complexes is often [Ln(L)₂(NO₃)₂]NO₃·nH₂O or [Ln(L)₂Cl₂]Cl. ajol.infoniscpr.res.in The molar conductivity data often suggest these complexes are electrolytes, indicating that some of the anions are not coordinated to the metal ion. ajol.infowisdomlib.org In some cases, such as with a ligand derived from picolinoylhydrazide, dinuclear lanthanide complexes like [Gd₂(NO₃)₄(L)₂(H₂O)] are formed, featuring a central {Ln₂ (μ-OR)₂}⁴⁺ core. mdpi.com

Complexes with Main Group Metals

While less common than transition metal complexes, this compound-based ligands also form stable complexes with main group metals. Research has reported the synthesis and characterization of complexes with p-block elements such as gallium(III), indium(III), tin(IV), and lead(II). unam.edu.narsc.org

The synthesis follows similar methods, reacting the ligand with a metal salt. unam.edu.naunam.edu.na For example, a ligand derived from this compound and S-methyldithiocarbazate was used to synthesize complexes with formulas such as PbL₂ and Sn(L)Cl. unam.edu.na Gallium(III) and indium(III) have been shown to form mononuclear complexes with this compound N(4)-phenylthiosemicarbazone, [Ga(L)₂]NO₃·2H₂O and [In(L)₂]NO₃·H₂O, where the metal center is chelated by two tridentate NNS ligands, resulting in a distorted octahedral geometry. rsc.org

Structural Elucidation of this compound Metal Complexes

The definitive determination of the three-dimensional structure of these complexes is primarily accomplished through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

X-ray Crystallography Studies

X-ray crystallography has been instrumental in confirming the coordination modes of this compound-based ligands and the precise geometry around the metal centers. ias.ac.inresearchgate.netmdpi.com

Studies on transition metal complexes have revealed a variety of structures. For instance, the crystal structure of a zinc(II) complex with a Schiff base derived from this compound and 4-(2-aminoethyl)morpholine, [Zn(L)Br₂], confirmed a five-coordinate, distorted square-pyramidal geometry. mdpi.com The zinc atom is bonded to the three nitrogen donor atoms of the tridentate ligand and two bromide ions. mdpi.com In a series of complexes with this compound thiosemicarbazone (HL), the structures of Mn(HL)₂₂, Fe(L)₂, and [Ni(L)₂] were determined. researchgate.nettandfonline.com In all cases, the metal center is six-coordinate with a distorted octahedral geometry, bonded to two tridentate ligands through their pyridine nitrogen, azomethine nitrogen, and sulfur atoms. tandfonline.com The distortion from ideal octahedral geometry often arises from the constraints of the chelate rings and the difference in bond lengths between the metal-nitrogen and metal-sulfur bonds. tandfonline.com

A particularly interesting structure was that of a binuclear copper(II) complex, [Cu₂(L)₃]ClO₄, where L is the deprotonated form of this compound N(4)-phenylthiosemicarbazone. rsc.orgscispace.com X-ray analysis showed two different coordination environments: one Cu(II) ion was in a slightly distorted square planar geometry, while the other was in a distorted octahedral geometry, with a sulfur atom from one of the ligands bridging the two metal centers. rsc.orgscispace.com

| Complex Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Coordination Geometry | Reference |

|---|---|---|---|---|---|---|

| [Zn(L¹)Br₂] (L¹ = 2-morpholino-N-[1-(2-pyridyl)ethylidene]-ethanamine) | Monoclinic | P2₁/c | Zn-N(pyridyl): 2.243, Zn-N(imine): 2.076, Zn-Br: 2.404, 2.417 | N(imine)-Zn-N(pyridyl): 76.5, Br-Zn-Br: 111.9 | Distorted Square Pyramidal | mdpi.com |

| [Mn(L²)₂] (HL² = this compound N(4)-cyclohexylthiosemicarbazone) | Triclinic | P-1 | Mn-S: 2.586, Mn-N(pyridyl): 2.290, Mn-N(imine): 2.203 | S-Mn-N(imine): 76.0, N(imine)-Mn-N(pyridyl): 74.3 | Distorted Octahedral | researchgate.net |

| [Ni(L²)₂] (HL² = this compound N(4)-cyclohexylthiosemicarbazone) | Triclinic | P-1 | Ni-S: 2.410, Ni-N(pyridyl): 2.115, Ni-N(imine): 2.031 | S-Ni-N(imine): 81.3, N(imine)-Ni-N(pyridyl): 78.0 | Distorted Octahedral | researchgate.net |

| [Ga(L³)₂]NO₃·2H₂O (HL³ = this compound N(4)-phenylthiosemicarbazone) | Triclinic | P-1 | Ga-S: 2.404, Ga-N(pyridyl): 2.146, Ga-N(imine): 2.022 | S-Ga-N(imine): 82.2, N(imine)-Ga-N(pyridyl): 77.2 | Distorted Octahedral | rsc.org |

| [Co(L⁴)₂]⁺ (HL⁴ = this compound 4-methyl-3-thiosemicarbazone) | Monoclinic | P2₁/n | Co-S: 2.22, Co-N(pyridyl): 1.95, Co-N(imine): 1.88 | S-Co-N(imine): 84.7, N(imine)-Co-N(pyridyl): 81.3 | Octahedral | uky.edu |

Spectroscopic Characterization (e.g., IR, NMR, UV-Vis, ESR, Mass Spectrometry)

The structural elucidation of this compound metal complexes relies heavily on a suite of spectroscopic techniques. Each method provides unique insights into the coordination environment of the metal center and the nature of the ligand-metal bonding.

Infrared (IR) Spectroscopy is fundamental in determining the coordination mode of this compound-based ligands. The stretching vibration of the carbonyl group (ν(C=O)) in free this compound is a key diagnostic marker. Upon complexation, a shift in this band, along with the appearance of new bands corresponding to metal-ligand vibrations (e.g., M-N, M-O), confirms coordination. acs.org For instance, in Schiff base complexes derived from this compound and amino acids, the disappearance of the C=O band and the appearance of a new band for the azomethine group (C=N) indicates the formation of the Schiff base and its subsequent coordination. tandfonline.com The position of the thioamide IV band in thiosemicarbazone derivatives of this compound can indicate whether coordination occurs through a neutral ligand or via deprotonation. scite.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is invaluable for characterizing diamagnetic complexes in solution. The chemical shifts of the pyridine ring protons and the acetyl group's methyl protons in this compound are sensitive to the coordination environment. scispace.comuomustansiriyah.edu.iq Changes in these shifts upon complexation provide information about the electronic effects of the metal ion and the geometry of the complex. scispace.com For example, ¹H NMR spectra of diamagnetic Zn(II) and Cd(II) complexes with this compound-derived Schiff bases have been used to confirm the proposed structures. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which are indicative of the coordination geometry. The spectra of this compound complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions for transition metal complexes. acs.orgsemanticscholar.org These spectral features can help in assigning the geometry of the complex, such as octahedral, tetrahedral, or square-planar. acs.orgsemanticscholar.org For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with a Schiff base derived from this compound and leucine (B10760876) suggested tetrahedral and square-planar geometries, respectively. acs.org

Electron Spin Resonance (ESR) Spectroscopy is a powerful technique for studying paramagnetic complexes, particularly those of copper(II). The ESR spectrum provides information about the g-values (g|| and g⊥), which can be used to determine the ground state of the metal ion and the nature of the metal-ligand bond. semanticscholar.orgjapsonline.com A 'g' value greater than 2.3 is indicative of an ionic environment, while a value less than 2.3 suggests a covalent environment. semanticscholar.org For a Cu(II) complex with this compound isonicotinoylhydrazone, the ESR data suggested a covalent nature for the metal-ligand bond. semanticscholar.orgjapsonline.com

Mass Spectrometry , including techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB), is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. semanticscholar.orgnih.gov The molecular ion peak in the mass spectrum corresponds to the formula weight of the complex. semanticscholar.orgjapsonline.com

| Spectroscopic Technique | Information Obtained |

| IR Spectroscopy | Coordination mode of the ligand, identification of functional groups involved in bonding. acs.org |

| NMR Spectroscopy | Structural information for diamagnetic complexes in solution. scispace.comuomustansiriyah.edu.iq |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry of the metal ion. acs.orgsemanticscholar.org |

| ESR Spectroscopy | Information on paramagnetic species, nature of the metal-ligand bond. semanticscholar.orgjapsonline.com |

| Mass Spectrometry | Molecular weight and composition of the complex. semanticscholar.orgnih.gov |

Thermal Analysis (e.g., TGA)

Thermogravimetric Analysis (TGA) is employed to study the thermal stability of this compound metal complexes and to determine the presence of coordinated or lattice water molecules. The TGA curve plots the change in mass of a sample as a function of temperature. The decomposition of the complex occurs in distinct steps, which can be correlated to the loss of solvent molecules and the subsequent decomposition of the organic ligand, ultimately leaving a metal oxide residue. tandfonline.comscispace.com For example, the thermal decomposition of a copper(I) complex of this compound-N(4)-(methoxyphenyl)thiosemicarbazone showed three irreversible decomposition stages. scispace.com TGA studies on Schiff base complexes of Co(II), Ni(II), and Zn(II) derived from this compound and alanine (B10760859) were used to investigate their thermal behavior. tandfonline.com

| Complex Type | Key TGA Findings |

| Copper(I) complex of this compound-N(4)-(methoxyphenyl)thiosemicarbazone | Three irreversible decomposition stages observed. scispace.com |

| Schiff base complexes of Co(II), Ni(II), and Zn(II) with this compound and alanine | Thermal behavior and decomposition patterns were determined. tandfonline.com |

| Transition metal complexes of this compound o-hydroxybenzoylhydrazone | Thermal stability and decomposition were investigated. nih.govpharm.or.jp |

Magnetic Measurements and Molar Conductivity

Magnetic Susceptibility Measurements are crucial for determining the magnetic moment of the central metal ion in a complex. This information helps in deducing the oxidation state and the spin state of the metal, as well as the geometry of the complex. For example, diamagnetic behavior is expected for d¹⁰ metal ions like Zn(II) and for square-planar d⁸ complexes like those of Ni(II) and Pd(II). scite.airesearchgate.net Paramagnetic behavior, on the other hand, is observed for complexes with unpaired electrons, such as those of Cu(II) and high-spin Co(II). acs.org

Molar Conductivity Measurements are used to determine the electrolytic nature of the complexes in solution. The molar conductivity value indicates whether a complex is an electrolyte or a non-electrolyte. For instance, low molar conductivity values for Co(II), Ni(II), Cu(II), and Zn(II) complexes of this compound isonicotinoylhydrazone in DMF suggested their non-electrolytic nature. semanticscholar.orgjapsonline.com In contrast, higher molar conductivity values for lanthanide(III) complexes with the same ligand indicated they were 1:2 electrolytes. ajol.info

| Measurement | Information Provided | Example |

| Magnetic Susceptibility | Oxidation state, spin state, and geometry of the metal ion. acs.orgscite.ai | Diamagnetic nature of a Pd(II) complex suggests a square-planar geometry. researchgate.net |

| Molar Conductivity | Electrolytic nature of the complex in solution. semanticscholar.orgajol.info | Low conductivity of Co(II) and Ni(II) complexes indicates non-electrolytic behavior. semanticscholar.orgjapsonline.com |

Applications of this compound Metal Complexes

The unique coordination properties of this compound-based ligands have led to the development of metal complexes with significant applications in various fields, including catalysis and materials science.

Catalysis

Metal complexes of this compound have emerged as effective catalysts in a variety of organic transformations. The ability of the ligand to stabilize different oxidation states of the metal center and to be readily modified electronically and sterically makes it an attractive platform for catalyst design.

One notable application is in C-C bond-forming reactions . For example, palladium(II) complexes with thiosemicarbazone derivatives of this compound N-oxide have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions of aryl bromides with phenylboronic acid, achieving yields between 50% and 90%. nih.gov

Furthermore, the synergistic use of a metal Lewis acid with this compound has been shown to be a powerful strategy in asymmetric catalysis . A novel methodology for the enantioselective addition of acetylazaarenes to enals was developed using a synergistic approach involving the activation of this compound by a metal Lewis acid and the activation of the enal by a secondary amine catalyst. soton.ac.uk This method produced the desired chiral 2-acyl pyridines and pyrazines in high yields and with excellent enantioselectivity (97->99% ee). soton.ac.uk

In another example, a copper(I) complex of this compound-N(4)-(methoxyphenyl)thiosemicarbazone was used to generate copper oxide, which acted as an efficient catalyst for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. scispace.comutm.my The copper oxide catalyst derived from the complex exhibited higher catalytic activity (98.7% conversion) compared to the complex itself (78.2% conversion). utm.my

Schiff base complexes of various transition metals derived from this compound have also been explored for their catalytic potential in oxidation reactions. tijer.org

Advanced Materials Science

The structural diversity and interesting physicochemical properties of this compound metal complexes make them promising candidates for the development of advanced materials.

Lanthanide(III) complexes with this compound isonicotinoylhydrazone have been synthesized and characterized, with potential applications in materials science due to the unique photophysical properties of lanthanide ions. ajol.info These complexes have been investigated for their DNA binding properties, which could be relevant for the design of new therapeutic or diagnostic agents. ajol.info

The development of novel metal complexes with specific functionalities is an active area of research. For instance, a cadmium complex with a Schiff base derived from this compound and L-tryptophan has been reported to induce apoptosis in human breast cancer cells, highlighting its potential in the development of new anticancer materials. tijer.org

The ability to tune the properties of these complexes by modifying the ligand or the metal center opens up possibilities for creating materials with tailored optical, magnetic, and electronic properties for a range of applications.

Biological and Biomedical Research on 2 Acetylpyridine

Antimicrobial Activities

The antimicrobial potential of 2-acetylpyridine derivatives, particularly thiosemicarbazones, has been evaluated against a variety of pathogenic bacteria and fungi. These compounds, often complexed with metal ions, have demonstrated notable efficacy, which is detailed in the following sections.

Antibacterial Efficacy

The antibacterial properties of this compound derivatives have been tested against several clinically significant bacteria, including multidrug-resistant strains.

Methicillin-resistant Staphylococcus aureus (MRSA): Schiff bases derived from this compound and their metal complexes have shown significant antibacterial activity against MRSA. nih.gov In one study, copper(II) complexes of this compound-N-substituted thiosemicarbazones exhibited antimicrobial activity against MRSA that was comparable or even superior to the reference drug gentamicin. ebi.ac.uk A series of Schiff bases and their metal complexes were effective against multiple clinical strains of MRSA, with Minimum Inhibitory Concentrations (MICs) for most tested strains ranging from 1.5 to 11.7 µg/mL. nih.gov However, two strains required higher concentrations of 209.7 to 419.4 µg/mL to be inhibited. nih.gov Another study reported MICs of 2 and 2-4 µg/mL for this compound-1-oxide thiosemicarbazones against Staphylococcus aureus. nih.gov

Acinetobacter baumannii : Research indicates that this compound derivatives generally exhibit weak antibacterial activity against A. baumannii. nih.gov One study found that the bacteria was resistant to the tested compounds at concentrations lower than 93.8 µg/mL. nih.gov

Klebsiella pneumoniae : Copper(II) complexes of certain this compound thiosemicarbazones have demonstrated high antimicrobial activity against Klebsiella pneumoniae. ebi.ac.uk

Pseudomonas aeruginosa : Studies have consistently shown that this compound derivatives are largely ineffective against P. aeruginosa. nih.govnih.gov One investigation noted resistance to the tested compounds at concentrations below 187.0 µg/mL. nih.gov Another report also concluded that these compounds showed poor antibacterial activity towards Gram-negative bacilli like Pseudomonas. wikipedia.org

Table 1: Antibacterial Efficacy of this compound Derivatives

| Bacterial Species | Compound Type | Efficacy / MIC Value | Reference(s) |

|---|---|---|---|

| MRSA | Schiff bases & metal complexes | 1.5 - 11.7 µg/mL (for 8/10 strains) | nih.gov |

| MRSA | Copper(II) thiosemicarbazones | Comparable to gentamicin | ebi.ac.uk |

| Staphylococcus aureus | This compound-1-oxide thiosemicarbazones | 2 - 4 µg/mL | nih.gov |

| Acinetobacter baumannii | Schiff bases & metal complexes | Weak activity (>93.8 µg/mL) | nih.gov |

| Klebsiella pneumoniae | Copper(II) thiosemicarbazones | High activity | ebi.ac.uk |

| Pseudomonas aeruginosa | Schiff bases & metal complexes | Weak activity (>187.0 µg/mL) | nih.gov |

| Pseudomonas aeruginosa | This compound-1-oxide thiosemicarbazones | Ineffective | nih.gov |

Antifungal Efficacy

The antifungal properties of this compound derivatives have also been explored, with notable activity against pathogenic yeasts.

Candida albicans : Copper(II) complexes of this compound-N-substituted thiosemicarbazones have shown antifungal activity comparable or superior to the standard drug amphotericin B against C. albicans. ebi.ac.uk Tin(IV) complexes with this compound-derived thiosemicarbazones also demonstrated significant antifungal activity against several Candida species. nih.gov For instance, the MIC values of this compound-N4-orthonitrophenyl thiosemicarbazone and its tin complex against C. albicans were found to be similar to that of fluconazole. nih.gov Platinum(II) and palladium(II) complexes of this compound thiosemicarbazone also showed effective antifungal activity towards yeast. mdpi.com

Cryptococcus neoformans : While derivatives of this compound have been investigated for broad antifungal properties, specific efficacy data and MIC values against Cryptococcus neoformans are not extensively detailed in the reviewed literature. General studies on antifungal agents against C. neoformans confirm the challenge posed by this encapsulated yeast, particularly in immunocompromised individuals. nih.gov

Antiparasitic Activities

Research into the antiparasitic potential of this compound compounds has identified promising activity against protozoan parasites responsible for significant human diseases.

Antimalarial Properties

While the outline specifies antimalarial properties, the provided search results focus on antitrypanosomal activity.

Antitrypanosomal Properties (against Trypanosoma rhodesiense) : A study involving twenty-seven this compound thiosemicarbazones and their analogs revealed significant antitrypanosomal activity against Trypanosoma rhodesiense in an in vitro assay system. nih.govphcogj.com The activity was measured by the inhibition of radiolabeled macromolecular precursors. nih.govphcogj.com It was noted that the nitrogen atom of the pyridyl group in these compounds was crucial for their antitrypanosomal effects. nih.govphcogj.com Twenty-four of the compounds tested showed activity comparable to the established antitrypanosomal drug, ethidium (B1194527) bromide. nih.govphcogj.com These compounds generally had a more pronounced effect on the uptake of L-[U-14C]leucine than on [methyl-3H]thymidine uptake. nih.govphcogj.com

Anticancer and Cytotoxic Effects

A significant body of research has been dedicated to the anticancer and cytotoxic effects of this compound derivatives, particularly thiosemicarbazones and their metal complexes. These compounds have shown potent antiproliferative activity against a range of human tumor cell lines. For example, this compound thiosemicarbazone (HApT) analogues have demonstrated potent antitumor activity with IC50 values in the nanomolar range (0.001–0.002 μM). Gallium(III) complexes of this compound-thiosemicarbazones showed 3-10 times more anticancer activity than the ligands by themselves.

Table 2: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

| Cell Line | Compound Type | IC50 Value | Reference(s) |

|---|---|---|---|

| Various Human Tumor Lines | HApT analogues | 0.001–0.002 μM | |

| NCI-H460 (Lung) | Gallium(III) thiosemicarbazone complex (C4) | ~1.5 µM | |

| A549 (Lung) | Gallium(III) thiosemicarbazone complex (C4) | ~2.5 µM | |

| HCT-116 (Colon) | Gallium(III) thiosemicarbazone complex (C4) | ~1.0 µM |

Mechanism of Action against Cancer Cell Lines

The anticancer activity of this compound thiosemicarbazones is understood to result from multiple mechanisms of action.

Iron Chelation and Redox Activity : A primary mechanism is their function as potent iron chelators. By binding to cellular iron, they disrupt iron homeostasis, which is critical for cell proliferation. The resulting iron complexes are redox-active, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to cell death. The this compound thiosemicarbazone (HApT) series, in particular, forms iron complexes with very low Fe(III)/Fe(II) redox potentials, making them highly effective antiproliferative agents.

Inhibition of DNA Synthesis : Thiosemicarbazones are known to inhibit ribonucleotide reductase, a key enzyme in the synthesis of DNA. This inhibition halts the production of deoxyribonucleotides, thereby impeding DNA replication and arresting cell proliferation.

DNA Interaction and Damage : Gallium(III) complexes of this compound-thiosemicarbazones have been shown to bind to DNA. One such complex caused inhibition of Topoisomerase I and induced distinct DNA cleavage, indicating a direct interaction with genetic material.

Cell Cycle Arrest : These compounds can interfere with the cell cycle. Studies have shown that both a gallium(III) complex and its thiosemicarbazone ligand caused the NCI-H460 lung cancer cell line to experience a prolonged G1 phase, suggesting an impact on the expression of proteins that regulate the cell cycle.

Interaction with Biological Macromolecules (e.g., DNA)

The interaction of this compound with biological macromolecules like DNA is a subject of research, primarily through the study of its derivatives. Thiosemicarbazones derived from this compound, for instance, are recognized as potent iron chelators. This chelation activity is a key mechanism through which these compounds can interact with and disrupt cellular processes, including those involving nucleic acids. While direct binding to DNA is a studied mechanism for many anti-tumor compounds, the primary described interaction for this compound derivatives often involves their ability to chelate metal ions, which can in turn affect DNA integrity and function through various cellular pathways.

Derivatives of this compound have been synthesized and evaluated for their biological activities, which are often linked to their interaction with cellular components. For example, some derivatives are explored as fluorescent probes capable of monitoring pH changes within living cells, indicating an interaction with the cellular microenvironment. sigmaaldrich.com

Enzyme Inhibition and Modulation (e.g., Ribonucleotide Reductase)

The inhibitory effects of this compound derivatives on enzymes are a significant area of pharmacological research. A prominent example is the inhibition of ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. The activity of ribonucleotide reductase is iron-dependent.

This compound thiosemicarbazones are known to be potent iron chelators. sigmaaldrich.com By sequestering iron, these compounds can effectively inhibit iron-dependent enzymes like ribonucleotide reductase. This inhibition disrupts the supply of deoxyribonucleotides, thereby impeding DNA replication and cell proliferation, which is a key mechanism for their observed antiproliferative and antitumor effects.

Pharmacological Studies (excluding dosage/administration)

This compound and its derivatives have been the focus of numerous pharmacological studies to explore their therapeutic potential. Research has demonstrated that these compounds possess a broad spectrum of biological activities.

Key areas of pharmacological investigation include:

Antimicrobial Activity : Derivatives of this compound have shown notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Thiosemicarbazone derivatives, in particular, have been tested against Mycobacterium tuberculosis and other mycobacteria, showing potential for the development of new antituberculous drugs. nih.gov

Antitumor Activity : The antiproliferative effects of this compound derivatives have been extensively studied. Their mechanism is often linked to iron chelation and the subsequent inhibition of enzymes crucial for cell growth. sigmaaldrich.com Metal complexes involving this compound have also been synthesized and evaluated for their potential as antineoplastic agents. nih.gov

Antiviral and Antiamoebic Potential : Studies have suggested that this compound can serve as an intermediate for synthesizing compounds with antiviral activity. chemicalbook.com Furthermore, oxime ether derivatives have been evaluated for their antiamoebic activities. chemicalbook.com

These studies highlight the versatility of the this compound scaffold in designing new bioactive molecules.

The biotransformation of this compound has been investigated in preclinical models. Studies using rat liver 9,000xg supernatant (S-9) have elucidated the primary metabolic pathway. nih.gov The metabolism is characterized by the enantioselective reduction of the carbonyl group, which is the predominant transformation over N-oxidation. nih.gov This metabolic process does not appear to involve cytochrome P-450 enzymes. nih.gov

The primary biotransformation pathway leads to the formation of 1-(2-pyridyl)ethanol. A minor pathway involving N-oxidation has also been identified. nih.gov

Table 1: Metabolite Yields from this compound Biotransformation in Rat Liver S-9

| Metabolite | Yield |

|---|---|

| 1-(2-pyridyl)ethanol | 82% |

| This compound N-oxide | 5% |

Data sourced from a study by Takeshita and coworkers (1996) as cited in a National Toxicology Program nomination background document. nih.gov

Preclinical toxicological assessments have been conducted to understand the potential hazards associated with this compound exposure. These studies have provided initial data on acute and subchronic toxicity, as well as genotoxicity.

Acute toxicity studies have established an oral LD50 in rats. nih.gov Subchronic studies, typically conducted over 90 days, have identified specific target organs for toxicity. nih.govfda.gov

In a 90-day oral gavage study in rats, the following effects were observed: nih.gov

Liver : Necrosis and cellular hypertrophy of the bile duct were noted.

Spleen : An increase in organ weight was reported.

A study on a thiosemicarbazone derivative, this compound-N(4)-orthochlorophenyl thiosemicarbazone (TSC01), showed behavioral changes in animals, including initial stimulation of the central nervous system followed by depressive signs at higher exposure levels, which resolved within 24 hours. nih.gov

Table 2: Summary of Preclinical Toxicity Findings for this compound

| Study Type | Species | Observation |

|---|---|---|

| Acute Oral Toxicity | Rat | LD50: 2,160 mg/kg bw nih.gov |

The genotoxic potential of this compound has seen limited investigation. nih.gov Only one study was found in the literature assessing its genetic toxicity, which reported that this compound was positive for inducing mitotic aneuploidy in the yeast Saccharomyces cerevisiae. nih.govthegoodscentscompany.com There is a noted lack of comprehensive genetic and chronic toxicity data for the compound. nih.gov

No long-term carcinogenicity studies in animals or epidemiological studies in humans have been identified. nih.gov However, a suspicion of carcinogenicity has been raised based on its pyridyl ketone structure. nih.gov This suspicion, combined with the potential for consumer exposure and the lack of toxicity data, led to its nomination for further testing by the National Toxicology Program (NTP). nih.gov The International Agency for Research on Cancer (IARC) has not classified this compound as a probable, possible, or confirmed human carcinogen based on available data. cdhfinechemical.comchemicalbook.com

Preclinical Toxicological Assessment (excluding dosage/administration)

Teratogenicity (excluding dosage/administration)

Research into the teratogenic potential of this compound has provided insights into its effects on embryonic development. Studies have been conducted to determine whether this compound can cause congenital malformations.

Detailed Research Findings

Investigations into the teratogenicity of this compound have utilized animal models to observe its effects during embryonic development. One key study involved the injection of this compound into chicken embryos to assess its potential to cause developmental abnormalities. nih.gov

The findings from this research indicate that this compound exhibits very low teratogenicity. nih.gov When administered to chicken embryos, no discernible teratogenic effects were observed at lower concentrations. nih.gov However, at specific concentrations, a low incidence of defects affecting the digits of the legs was reported. nih.gov Higher concentrations were found to be lethal to the embryos. nih.gov

The table below summarizes the teratogenicity findings from the study on chicken embryos.

| Observation | Finding |

| Teratogenic Potential | Very low |

| No Recognizable Effects | Observed at concentrations up to 4 mg/egg |

| Observed Defects | A very low frequency of defects in the digits of the legs |

| Conditions for Defects | Observed at concentrations of 8 or 10 mg/egg |

| Lethality | Levels of 12 mg or greater were fatal to the embryo |

Advanced Analytical and Spectroscopic Studies of 2 Acetylpyridine

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, has been instrumental in elucidating the structural features of 2-acetylpyridine.

FT-IR Spectroscopy:

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. A detailed vibrational assignment has been reported, with experimental frequencies determined for the pure liquid state. dergipark.org.tr The C-H stretching modes of the pyridine (B92270) ring are typically observed in the region of 3100-3000 cm⁻¹. dergipark.org.trresearchgate.net For instance, in a study of zinc (II) halide complexes of 4-acetylpyridine, the C-H ring stretching modes were observed at 3048 cm⁻¹, 3065 cm⁻¹, and 3091 cm⁻¹ in the FT-IR spectra. dergipark.org.tr Theoretical calculations using Density Functional Theory (DFT) have also been employed to assign the experimental bands, showing good agreement with observed values. researchgate.net

The infrared spectrum of a derivative, this compound thiosemicarbazone (APT), shows characteristic bands for ν(N-H) at 3459 and 3369 cm⁻¹, ν(C-H) aromatic stretch at 3184 cm⁻¹, ν(C=N) of the Schiff base at 1608 cm⁻¹, and ν(C=S) at 1150 cm⁻¹. ijacskros.com

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. For this compound, laser Raman spectra have been recorded and analyzed in both pure and liquid states. dergipark.org.tr In a related study on nicotinic acid complexes, Raman spectral data was used to identify the normal modes of vibrations. ajol.info Theoretical calculations have also been used to predict the Raman spectra of this compound, with the calculated positions of the bands showing good agreement with experimental observations. researchgate.net

| Functional Group | Vibrational Mode | This compound (cm⁻¹) | This compound Thiosemicarbazone (APT) (cm⁻¹) | Reference |

| C-H (Pyridine Ring) | Stretching | 3091, 3065, 3048 | 3184 | dergipark.org.trijacskros.com |

| N-H | Asymmetric & Symmetric Stretching | - | 3459, 3369 | ijacskros.com |

| C=N (Schiff Base) | Stretching | - | 1608 | ijacskros.com |

| C=S | Stretching | - | 1150 | ijacskros.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR have been extensively used to characterize this compound and its derivatives.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of its protons. The aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum. For example, in a derivative of this compound, the aromatic protons were observed as multiplets in the range of δ 7.44-8.67 ppm. scielo.br The methyl protons of the acetyl group appear as a singlet in the upfield region. In one study, the methyl protons of this compound were found at δ 2.60 ppm. japsonline.com In another derivative, the methyl protons appeared at δ 2.24 ppm. scielo.br

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound reveals the chemical shifts of the carbon atoms. The carbonyl carbon of the acetyl group is particularly characteristic, appearing at a downfield chemical shift. In several derivatives of this compound, the carbonyl carbon (C=O) signal was observed in the range of δ 201.52-203.50 ppm. scielo.br The aromatic carbons of the pyridine ring also show distinct signals. For example, in one derivative, the aromatic carbons were observed at δ 122.50, 126.84, 129.04, 135.40, 136.71, 137.04, 148.57, and 152.86 ppm. scielo.br

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | Aromatic (Pyridine) | 7.44-8.67 (m) | CDCl₃ | scielo.br |

| ¹H | Methyl (CH₃) | 2.60 (s) | DMSO-d₆ | japsonline.com |

| ¹H | Methyl (CH₃) | 2.24 (s, 6H) | CDCl₃ | scielo.br |

| ¹³C | Carbonyl (C=O) | 201.52 - 203.50 | CDCl₃ | scielo.br |

| ¹³C | Aromatic (Pyridine) | 122.50 - 152.86 | CDCl₃ | scielo.br |

| ¹³C | Methyl (CH₃) | 18.38 | Not Specified | scielo.br |

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound and its derivatives typically shows two main absorption bands.

In a study of this compound derivatives, two bands were observed in dimethyl sulfoxide (B87167) (DMSO). japsonline.com The band at a longer wavelength (around 321-322 nm) is attributed to the n→π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms. japsonline.com The band at a shorter wavelength (around 223-233 nm) is assigned to the π→π* transition within the aromatic pyridine ring. japsonline.com In another study, the electronic spectrum of a Schiff base derived from this compound showed bands at 235 nm (π→π) and 290 nm (n→π). iiste.org The position and intensity of these bands can be influenced by the solvent and the presence of metal ions in complex formation. japsonline.comiiste.org

| Derivative | Solvent | λmax (nm) (Transition) | Reference |

| This compound Schiff base | DMSO | 321 (n→π), 233 (π→π) | japsonline.com |

| This compound Schiff base | DMSO | 322 (n→π), 223 (π→π) | japsonline.com |